molecular formula C16H14ClIN2O3S B3691147 N-[(2-chloro-4-iodophenyl)carbamothioyl]-3,5-dimethoxybenzamide

N-[(2-chloro-4-iodophenyl)carbamothioyl]-3,5-dimethoxybenzamide

Cat. No.: B3691147
M. Wt: 476.7 g/mol
InChI Key: CJOUDNYDZUYZDL-UHFFFAOYSA-N
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Description

N-[(2-chloro-4-iodophenyl)carbamothioyl]-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of N-[(2-chloro-4-iodophenyl)carbamothioyl]-3,5-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-chloro-4-iodoaniline with 3,5-dimethoxybenzoyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization.

Chemical Reactions Analysis

N-[(2-chloro-4-iodophenyl)carbamothioyl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(2-chloro-4-iodophenyl)carbamothioyl]-3,5-dimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an antibacterial and anticancer agent due to its ability to inhibit specific enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: It is used in the development of new materials and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2-chloro-4-iodophenyl)carbamothioyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes, resulting in the compound’s antibacterial and anticancer effects .

Comparison with Similar Compounds

N-[(2-chloro-4-iodophenyl)carbamothioyl]-3,5-dimethoxybenzamide is unique compared to other thiourea derivatives due to its specific halogenated structure, which enhances its biological activity. Similar compounds include:

These compounds share similar structural features but differ in their specific substituents, which can influence their reactivity and biological activity.

Properties

IUPAC Name

N-[(2-chloro-4-iodophenyl)carbamothioyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClIN2O3S/c1-22-11-5-9(6-12(8-11)23-2)15(21)20-16(24)19-14-4-3-10(18)7-13(14)17/h3-8H,1-2H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOUDNYDZUYZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClIN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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